

Spectroscopic Data and Experimental Protocols for Isoamyl Isobutyrate

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isoamyl isobutyrate** (also known as 3-methylbutyl 2-methylpropanoate), a common flavoring and fragrance agent. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Furthermore, it outlines the detailed experimental protocols for obtaining such spectra, catering to the needs of researchers and professionals in drug development and chemical analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **isoamyl isobutyrate**, summarized in tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **isoamyl isobutyrate**.

¹H NMR Data

Solvent: CDCl₃

Frequency: 400 MHz



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
4.09 - 4.12	t	2H	-O-CH ₂ -
2.26 - 2.29	m	1H	-CO-CH-(CH₃)₂
1.67 - 1.71	m	1H	-CH2-CH-(CH3)2
1.50 - 1.53	q	2H	-O-CH2-CH2-
0.92 - 0.94	d	6H	-CH-(CH ₃) ₂ (isobutyl)
0.92 - 0.94	d	6Н	-CH-(CH₃)₂ (isobutyrate)

¹³C NMR Data

Solvent: CDCl₃

• Frequency: 25.16 MHz

Chemical Shift (ppm)	Assignment
173.68	C=O
62.87	-O-CH ₂ -
37.1 (calculated)	-CH2-CH-(CH3)2
25.0 (calculated)	-O-CH ₂ -CH ₂ -
22.50	-CH-(CH ₃) ₂ (isobutyl)
18.57	-CO-CH-(CH ₃) ₂
13.70	-CH-(CH₃)₂ (isobutyrate)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The ATR-IR spectrum of **isoamyl isobutyrate** shows characteristic absorption bands.[1]



Wavenumber (cm ⁻¹)	Description
~2960	C-H stretch (alkane)
~1735	C=O stretch (ester)
~1170	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining its molecular weight and structure. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
43	99.99	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
70	66.38	[C5H10] ⁺
71	56.51	[C ₄ H ₇ O] ⁺
41	28.79	[C ₃ H ₅]+
55	24.30	[C4H7]+

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation[2][3][4]

 Sample Quantity: For a ¹H NMR spectrum, dissolve 5-25 mg of isoamyl isobutyrate in a deuterated solvent. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended.[2]



- Solvent: Use approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroformd (CDCl₃).
- Dissolution: Dissolve the sample in the solvent in a small vial. Gentle vortexing can aid dissolution.
- Filtration: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
- Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.

Data Acquisition

- Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer.
- Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
- ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
- ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid)[5]

- Sample: As isoamyl isobutyrate is a liquid at room temperature, it can be analyzed as a
 "neat" liquid without any solvent.
- Salt Plates: Obtain two clean and dry salt plates (e.g., NaCl or KBr).
- Application: Place a single drop of **isoamyl isobutyrate** onto the center of one salt plate.
- Sandwiching: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.



• Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.

Data Acquisition[6]

- Background Spectrum: First, run a background scan with no sample in the beam path. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the sample holder with the prepared salt plates into the spectrometer and acquire the IR spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol or acetone) and store them in a desiccator.[5]

Mass Spectrometry (GC-MS)

Sample Preparation

• Dilution: Prepare a dilute solution of **isoamyl isobutyrate** in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the parts-per-million (ppm) range.

Data Acquisition[7][8][9]

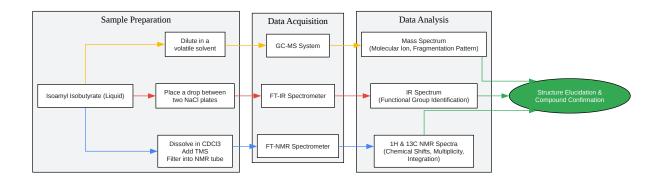
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Injection: Inject a small volume (typically 1 μ L) of the prepared solution into the GC injection port. The high temperature of the port will vaporize the sample.
- Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through
 a capillary column. The column separates the components of the sample based on their
 boiling points and interactions with the stationary phase. For a pure sample of isoamyl
 isobutyrate, a single peak is expected.
- Mass Spectrometry: As the isoamyl isobutyrate elutes from the GC column, it enters the
 ion source of the mass spectrometer.



- Ionization: In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing them to ionize and fragment.
- Mass Analysis: The resulting ions (the parent ion and its fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **isoamyl isobutyrate**.



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Caption: Workflow for Spectroscopic Analysis of Isoamyl Isobutyrate.

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